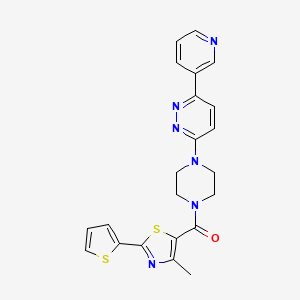

(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6OS2/c1-15-20(31-21(24-15)18-5-3-13-30-18)22(29)28-11-9-27(10-12-28)19-7-6-17(25-26-19)16-4-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSJGKSCOREQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridazinyl piperazine intermediates, followed by their coupling under specific conditions.

Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyridazinyl Piperazine Synthesis: The pyridazinyl piperazine moiety can be synthesized through the reaction of pyridazine derivatives with piperazine under reflux conditions.

Coupling Reaction: The final step involves coupling the thiazole and pyridazinyl piperazine intermediates using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiazole rings.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function and leading to a biological effect. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s uniqueness lies in its hybrid structure, which integrates thiophene, thiazole, piperazine, pyridazine, and pyridine rings. Below is a comparative analysis with structurally related compounds from the literature:

Hypothesized Bioactivity and Physicochemical Properties

- Target Compound : The pyridazine-pyridine system may engage in hydrogen bonding or π-π stacking, advantageous for targeting kinases or GPCRs. However, its molecular weight (>500 Da) and polar surface area could limit oral bioavailability .

- , Compound 21 : The trifluoromethyl group enhances membrane permeability, making it suitable for central nervous system targets. Simpler structure may improve synthetic yield .

- , Compound 6 : The morpholine group improves aqueous solubility, beneficial for in vitro assays, while the pyrimidine-carbonitrile may confer kinase inhibitory activity .

Biological Activity

The compound (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone , with CAS Number 1257552-37-6, is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H20N6OS2 |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 1257552-37-6 |

Structural Features

The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The presence of the thiophene and pyridazine rings further enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest potent activity comparable to conventional antibiotics.

Anticancer Properties

Studies have demonstrated that thiazole-based compounds can inhibit cancer cell proliferation. For example, derivatives of thiazoles have been reported to induce apoptosis in various cancer cell lines by activating specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in disease processes. For example, some thiazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in neurodegenerative disorders such as Parkinson's disease . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance or diminish enzyme inhibitory activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Modulation : It can influence intracellular signaling pathways, leading to changes in gene expression.

- Free Radical Scavenging : Some studies suggest that thiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Study on Antimicrobial Activity

A study conducted on related thiazole compounds demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus. Using agar well diffusion methods, researchers found that certain derivatives had MIC values lower than traditional antibiotics like ciprofloxacin.

Investigation into Anticancer Effects

Another study explored the anticancer effects of a thiazole derivative similar to our compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability at concentrations as low as 10 µM .

Enzyme Inhibition Studies

In vitro studies have shown that certain derivatives exhibit potent MAO-B inhibitory activity. For example, a closely related compound demonstrated an IC50 value of 8.19 µM against MAO-B, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the thiophene-thiazole moiety with the pyridazine-piperazine core. Critical steps include:

- Coupling reactions : Use of palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) to link aromatic heterocycles .

- Piperazine functionalization : Alkylation or acylation under controlled temperatures (reflux in toluene or DMF) to attach the pyridazine group .

- Purification : Chromatography (HPLC) or recrystallization (ethanol/DMF mixtures) to isolate intermediates and final product .

Challenges : Low yields due to steric hindrance from the thiophene-thiazole group and sensitivity of the pyridazine ring to harsh conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : and NMR to verify substituent positions, especially distinguishing thiophene and pyridazine protons .

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) to monitor by-products from incomplete coupling .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~500–550) .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, focusing on thiazole and pyridazine moieties known for antitumor activity .

- Enzyme inhibition : Evaluate kinase or protease inhibition due to the piperazine group’s affinity for enzymatic pockets .

- Solubility profiling : Use DMSO/PBS mixtures to determine solubility limits for bioassays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Catalyst optimization : Replace traditional Pd(PPh) with Buchwald-Hartwig catalysts to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs under reflux) for temperature-sensitive steps .

- By-product mitigation : Introduce scavenger resins during purification to remove unreacted intermediates .

Q. What strategies resolve conflicting data in biological activity studies?

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via piperazine oxidation) causes inconsistent in vitro vs. in vivo results .

- Isosteric replacement : Swap pyridazine with pyrimidine to improve metabolic stability while retaining activity .

- Dose-response curves : Re-evaluate IC values across multiple cell lines to identify tissue-specific effects .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) via the pyridazine-piperazine core .

- QSAR modeling : Correlate substituent electronegativity (e.g., thiophene sulfur) with antimicrobial activity .

- ADMET prediction : SwissADME to forecast blood-brain barrier permeability, critical for CNS-targeted applications .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC to identify labile bonds (e.g., methanone group hydrolysis) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations (e.g., -20°C under nitrogen) .

- Light sensitivity tests : Expose to UV light (254 nm) to detect photodegradation of the thiazole ring .

Q. How can structural analogs be designed to enhance selectivity?

- Fragment-based design : Replace 4-methyl-thiophene with 5-fluorobenzothiophene to increase hydrophobic interactions .

- Piperazine substitution : Introduce methyl or ethyl groups to the piperazine nitrogen to reduce off-target binding .

- Bioisosterism : Replace pyridazine with triazine to maintain π-π stacking while altering solubility .

Methodological Notes

- Conflicting evidence : Some studies report high antitumor activity for thiazole-piperazine hybrids , while others note limited efficacy due to poor bioavailability . Resolve via pharmacokinetic profiling.

- Key references : Prioritize synthesis protocols from peer-reviewed journals (e.g., Georg Thieme Verlag ) over vendor-supplied data (excluded per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.